3-Methoxy-5-(pyridin-3-yl)benzoic acid
Description
3-Methoxy-5-(pyridin-3-yl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted at the 3-position and a methoxy group at the 5-position of the benzene core. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-heterocyclic structure, which enables diverse interactions in biological systems and synthetic applications.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-methoxy-5-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-10(5-11(7-12)13(15)16)9-3-2-4-14-8-9/h2-8H,1H3,(H,15,16) |
InChI Key |
ARFFCXFTWAXSFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and 3-bromopyridine.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple the 3-methoxybenzoic acid with 3-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired 3-Methoxy-5-(pyridin-3-yl)benzoic acid in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-carboxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives like 3-methoxy-5-(pyridin-3-yl)-2-bromobenzoic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Research indicates that compounds similar to 3-Methoxy-5-(pyridin-3-yl)benzoic acid show promise as antiviral agents. For instance, studies on related compounds have demonstrated efficacy against the hepatitis C virus (HCV), particularly in inhibiting the NS5B polymerase enzyme, which is crucial for viral replication . The structural modifications, such as the incorporation of methoxy groups, enhance biological activity and solubility, making these compounds suitable candidates for further development in antiviral therapies.
1.2 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which are critical in treating various inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in tissues. This property positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and other chronic inflammatory disorders.
Synthesis and Structural Insights
2.1 Synthetic Pathways
The synthesis of 3-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves the reaction of pyridine derivatives with benzoic acid under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methodologies .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 3-Methoxy-5-(pyridin-3-yl)benzoic acid. Modifications to the pyridine ring or benzoic acid moiety can significantly impact biological activity. For example, substituents on the pyridine ring have been shown to enhance binding affinity to target receptors .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
*Calculated based on C₁₃H₁₁NO₃.
Key Observations :
- Bioactivity : Pyridine-containing derivatives (e.g., 3-Methoxy-5-(pyridin-3-yl)benzoic acid, Alofanib) exhibit enhanced binding to enzymes or receptors due to the pyridine’s nitrogen atom, which facilitates hydrogen bonding and π-π stacking . In contrast, ester-substituted derivatives like 3-Methoxy-5-(methoxycarbonyl)benzoic acid are primarily used in industrial applications (e.g., polymer intermediates) due to their hydrolytic stability .
- Synthetic Complexity : Compounds with pyridinyl groups often require multi-step syntheses involving cross-coupling reactions (e.g., Suzuki-Miyaura) or acylation, as seen in the preparation of chidamide analogs . Simpler derivatives like 3-(3-Pyridyl)benzoic acid may be synthesized via direct carboxylation of bromopyridine intermediates .
Physicochemical Properties
- Solubility : The presence of a pyridine ring in 3-Methoxy-5-(pyridin-3-yl)benzoic acid enhances aqueous solubility compared to purely aromatic analogs (e.g., 3-Methoxy-5-(methoxycarbonyl)benzoic acid), which are more lipophilic due to the ester group .
- Acidity: The carboxylic acid group (pKa ~2.5) dominates the acidity profile, but the electron-withdrawing pyridine ring may slightly lower the pKa compared to non-heterocyclic analogs .
Biological Activity
3-Methoxy-5-(pyridin-3-yl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a methoxy group and a pyridinyl group attached to a benzoic acid core. These functional groups are critical in determining the compound's biological interactions due to their ability to participate in hydrogen bonding and π-π interactions.
The biological activity of 3-Methoxy-5-(pyridin-3-yl)benzoic acid is primarily attributed to its interaction with various enzymes and receptors. The methoxy and pyridinyl substituents enhance its binding affinity, potentially modulating the activity of target proteins involved in various biological pathways.
Enzyme Inhibition
Research has indicated that 3-Methoxy-5-(pyridin-3-yl)benzoic acid exhibits significant enzyme inhibition properties. For instance, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. Preliminary studies showed that related compounds demonstrated IC50 values ranging from 7 to 40 μM against Mycobacterium tuberculosis DHFR, suggesting potential applications in anti-tuberculosis drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported varying degrees of antibacterial and antifungal activities among benzoic acid derivatives. The specific activity of 3-Methoxy-5-(pyridin-3-yl)benzoic acid against different microbial strains remains to be fully elucidated but shows promise based on related compounds' performances .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of 3-Methoxy-5-(pyridin-3-yl)benzoic acid on human cell lines. The selectivity index (SI), which measures the ratio of cytotoxicity against normal cells to activity against target cells, is crucial for evaluating its therapeutic potential. Although specific SI values for this compound are not yet available, related studies indicate that modifications in structure can lead to improved selectivity and reduced toxicity towards normal cells .
Case Studies
- Dihydrofolate Reductase Inhibition : A study focused on substituted benzoic acids demonstrated that certain derivatives could effectively inhibit MtDHFR with IC50 values significantly lower than those of the original fragments used in the study. This indicates that structural modifications can enhance the potency of similar compounds .
- Antimicrobial Screening : A series of benzoic acid derivatives were screened for antimicrobial properties, revealing that modifications at specific positions significantly influenced their bioactivity. This suggests that 3-Methoxy-5-(pyridin-3-yl)benzoic acid could be optimized for enhanced antimicrobial efficacy through further structural variations .
Table 1: Summary of Biological Activities of Benzoic Acid Derivatives
| Compound Name | Target Enzyme / Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 3-Methoxy-5-(pyridin-3-yl)benzoic acid | Dihydrofolate Reductase | TBD | TBD |
| Compound A | Antimicrobial | 20 | >10 |
| Compound B | Cytotoxicity | 15 | <5 |
Note: TBD - To Be Determined based on future research findings.
Q & A
Q. What are the recommended methods for synthesizing 3-Methoxy-5-(pyridin-3-yl)benzoic acid?
Synthesis typically involves coupling a pyridinyl moiety to a substituted benzoic acid scaffold. A common strategy employs activating agents like N,N'-carbonyldiimidazole (CDI) to facilitate acylation reactions. For example:
- Activate the benzoic acid derivative using CDI.
- Couple with a pyridinyl-containing amine or halide under mild acidic conditions (e.g., trifluoroacetic acid).
- Purify via recrystallization or column chromatography. Yield optimization may require adjusting reaction time, temperature, or stoichiometry. Similar protocols have been validated for structurally related compounds .
Q. How can the purity and structural integrity of this compound be confirmed?
Key analytical techniques include:
- NMR spectroscopy (1H/13C) to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (using programs like SHELXL ) to resolve ambiguities in stereochemistry or isomerism.
- HPLC with UV detection for purity assessment (>95% recommended for research use).
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
Contradictions in NMR or mass spectra may arise from isomerism or residual solvents. Strategies include:
Q. What strategies optimize the introduction of the pyridinyl group into the benzoic acid scaffold?
Pyridinyl incorporation can be challenging due to steric hindrance or electron-deficient pyridine rings. Effective approaches:
- Metal-catalyzed cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions with boronic acid derivatives.
- Nucleophilic substitution : React bromomethyl benzoic acid derivatives with pyridinyl nucleophiles.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization issues often stem from flexible methoxy/pyridinyl groups. Mitigation strategies:
- Solvent screening : Use mixed solvents (e.g., DMSO/water) to enhance lattice formation.
- Seeding : Introduce pre-formed microcrystals to guide nucleation.
- Slow evaporation : Facilitates orderly crystal packing. SHELX programs are critical for refining diffraction data and resolving twinning or disorder .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
